
N-(3-乙炔基苯基)-苯甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(3-Ethynylphenyl)-benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides are often used as scaffolds for the development of enzyme inhibitors and have been studied for their potential in treating various diseases.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a well-documented process in the literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of high-affinity inhibitors through structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction demonstrates the versatility of methods available for constructing these compounds . The synthesis of N-(3-methoxybenzoyl)benzenesulfonamide through the reaction of benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride is another example of the synthetic routes employed for these derivatives .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the molecular structure of benzenesulfonamide derivatives. For instance, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed to crystallize in the trigonal crystal system with specific unit cell parameters, revealing the dihedral angles between the benzene rings and the presence of hydrogen bonds and other interactions that stabilize the crystal structure . Similarly, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was elucidated, showing a V-shaped molecule with dihedral angles and hydrogen bonds that contribute to the crystal packing .
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions that lead to the formation of novel compounds with potential biological activities. For example, the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) affords acryloyl(phenyl)benzenesulfonamide derivatives, which can further react with hydrazine hydrate or hydroxylamine to synthesize pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives . These reactions demonstrate the chemical reactivity and versatility of benzenesulfonamide derivatives in synthesizing a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. For instance, the presence of chloro, acetyl, and other substituents can significantly affect the compound's solubility, melting point, and reactivity. The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide against various bacteria is an example of the biological properties that can be evaluated for these compounds . Additionally, the intraocular pressure-lowering activity in an animal model of glaucoma for benzenesulfonamides incorporating flexible triazole moieties highlights the potential therapeutic applications of these derivatives .
科学研究应用
抗菌和酶抑制
一项研究专注于合成N-(2,3-二甲基苯基)苯磺酰胺衍生物,以分析它们的抗菌和抗酶活性。合成的化合物对革兰氏阳性和革兰氏阴性细菌菌株显示出中等到高活性。一些分子表现出对α-葡萄糖苷酶的显著抑制作用,暗示了在抗菌和酶抑制领域的潜在应用(Abbasi et al., 2016)。
分子对接和密度泛函理论(DFT)研究
另一项研究合成了N-(4-乙酰基苯基)苯磺酰胺衍生物,评估它们的化学反应性和与特定酶或受体的潜在相互作用。该研究结合了分子对接和DFT计算,强调了这些化合物在生物相互作用的计算分析中的重要性(Fahim & Shalaby, 2019)。
抗增殖活性
一项关于合成新型N-(9-氧代-9H-黄色素-4-基)苯磺酰胺衍生物的研究旨在开发潜在的抗增殖剂。这些化合物被测试对抗多种癌细胞系,其中一些表现出高抗增殖活性。这突显了它们在癌症研究和治疗中的潜在用途(Motavallizadeh et al., 2014)。
在医学成像中的应用
关于基于小分子苯磺酰胺的碳酸酐酶IX抑制剂被合并到用于检测低氧固体肿瘤的成像剂中的研究展示了这些化合物在医学诊断中的潜力。该研究侧重于合成在低氧条件下对CA-IX具有高结合亲和力的化合物,适用于成像肿瘤微环境(Lu et al., 2013)。
激酶抑制用于治疗应用
一系列N-(3-((1H-吡唑并[3,4-b]吡啶-5-基)乙炔基)苯磺酰胺被设计为ZAK激酶的选择性抑制剂。这些化合物显示出对激酶活性的强效抑制,并抑制了下游信号的激活,表明它们在治疗与激酶失调相关的疾病中的治疗潜力(Chang et al., 2017)。
作用机制
Target of Action
N-(3-Ethynylphenyl)-benzenesulfonamide, also known as Erlotinib, specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is involved in cell growth and differentiation . It is highly expressed and occasionally mutated in various forms of cancer .
Mode of Action
Erlotinib acts as a receptor tyrosine kinase inhibitor . It binds to the ATP-binding site of the intracellular tyrosine kinase (TK) domain of EGFR, blocking the signal transduction cascade . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by Erlotinib is the EGFR signaling pathway . By inhibiting the tyrosine kinase activity of EGFR, Erlotinib disrupts the activation of key downstream signaling molecules, including AKT . This leads to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
Erlotinib is orally administered and has a bioavailability of 59% . It is predominantly metabolized in the liver, mainly by CYP3A4 and less by CYP1A2 . The elimination half-life is approximately 36.2 hours . Over 98% of Erlotinib is excreted as metabolites, with over 90% via feces and 9% via urine .
Result of Action
The molecular and cellular effects of Erlotinib’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . In clinical settings, Erlotinib has been shown to improve overall survival and progression-free survival in patients with non-small cell lung cancer and pancreatic cancer .
Action Environment
The action, efficacy, and stability of Erlotinib can be influenced by various environmental factors. For instance, the presence of certain cytochrome P450 (CYP) genotypes can affect the pharmacokinetics of Erlotinib . Specifically, the CYP1A2 *1M genotype has been associated with changes in the maximum plasma concentration (Cmax) of Erlotinib . Furthermore, the co-administration of compounds that increase CYP3A4 activity may alter the efficacy and safety of Erlotinib therapy .
安全和危害
未来方向
属性
IUPAC Name |
N-(3-ethynylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-2-12-7-6-8-13(11-12)15-18(16,17)14-9-4-3-5-10-14/h1,3-11,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPYNFGCLMLJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethynylphenyl)-benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


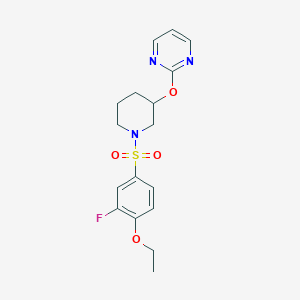
![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)
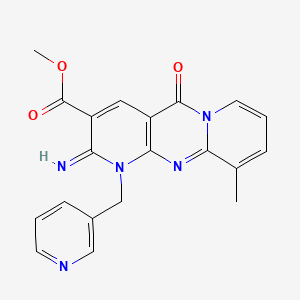
![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)
![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)
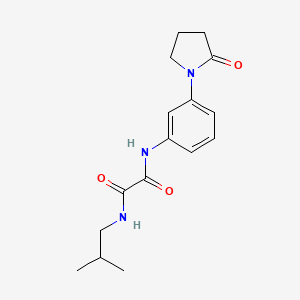
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)
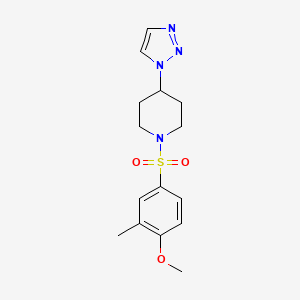
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)
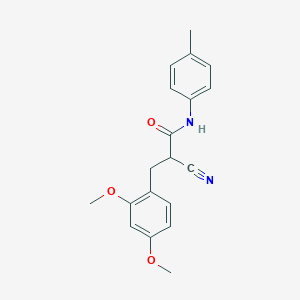
![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)